molecular formula C12H14O4 B187863 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid CAS No. 207850-04-2

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

Cat. No. B187863
M. Wt: 222.24 g/mol
InChI Key: WDSCTZOPHREENN-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 . The compound is a white solid in its physical form .


Synthesis Analysis

The compound was synthesized by the reaction of 2,2-Bis(hydroxymethyl) propionic acid with benzaldehyde and p-toluene sulfonic acid as a catalyst .


Molecular Structure Analysis

The compound has a monoclinic crystal structure with space group C2/c . The unit cell parameters are a = 32.6674 (8) Å, b = 6.0061 (2) Å, c = 23.2786 (6) Å, α = 90°, β = 103.368 (2)°, γ = 90°, and V = 4443.6 (2) Å3 .


Physical And Chemical Properties Analysis

As mentioned earlier, 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is a white solid . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

1. Crystal Structure Analysis

  • Application Summary: The compound was synthesized and its crystal structure was analyzed .
  • Methods of Application: The compound was synthesized by the reaction of 2,2-Bis (hydroxymethyl) propionic acid with benzaldehyde and p-toluene sulfonic acid as catalyst . The crystal structure was then analyzed using a Bruker APEX-II CCD diffractometer .
  • Results: The crystal structure of the compound was successfully determined .

2. Organic Syntheses

  • Application Summary: The compound is used as a reactive intermediate in organic syntheses .
  • Methods of Application: The compound is synthesized and then used in further reactions .
  • Results: The compound has been successfully used in various organic syntheses .

3. Synthesis of Indole Derivatives

  • Application Summary: Indole derivatives, which often contain the 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid moiety, are synthesized for use in medicinal molecules .
  • Methods of Application: The compound is used in the synthesis of indole derivatives .
  • Results: The synthesized indole derivatives have shown various biologically vital properties .

properties

IUPAC Name

5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(11(13)14)7-15-10(16-8-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSCTZOPHREENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351608
Record name 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

CAS RN

207850-04-2
Record name 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

435 g of benzaldehyde and 550 g 2,2-bis(hydroxymethyl)propanoic acid were allowed to react in the presence of a small amount of p-toluenesulphonic acid. The reaction was under stirring carried out at room temperature followed by heating to 40° C. under a low pressure (15 mm Hg). Yielded product was then dissolved in a mixture of 8000 ml aqueous sodium hydrogencarbonate (0.54M) and 2500 ml of diethyl ether. The aqueous phase was now washed with diethyl ether and acidified with 800 g of tartaric acid. The precipitate was collected and washed with water. Obtained product was finally recrystallized from ethanol/ethyl acetate to yield 745 g of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.
Quantity
435 g
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reactant
Reaction Step One
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550 g
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reactant
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0 (± 1) mol
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8000 mL
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2500 mL
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solvent
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Synthesis routes and methods II

Procedure details

Synthesis of benzylidene protected 2,2-bis(hydroxymethyl)-propanoic acid, that is the acetal of benzaldehyde and 2,2-bis(hydroxymethyl)propanoic acid, yielding 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
acetal
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Into a round bottom flask was added sequentially 3-hydroxy-2-hydroxymethyl-2-methyl-propionic acid (10.0 g, 74.5 mmol), acetone (75.0 mL), benzaldehyde dimethyl acetal (17.02 g, 111.0 mmol) and para-toluenesulfonic acid monohydrate (0.71 g, 3.7 mmol). The resulting mixture was stirred at ambient temperature for 4 h and then filtered. The filter cake was rinsed with cold acetone and dried under vacuum to give the title compound as a white solid. 1H NMR (CDCl3, 300 MHz) δ (ppm): 7.46-7.48 (m, 2H), 7.34-7.36 (m, 3H), 5.49 (s, 1H), 4.65 (d, J=10.8 Hz, 2H), 3.70 (d, J=11.4 Hz, 2H), 1.11 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.02 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
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5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
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5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
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5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 5
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 6
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid

Citations

For This Compound
113
Citations
XY Yuan, GK Jia, M Zhang, L Yuan - Zeitschrift für Kristallographie …, 2016 - degruyter.com
Crystal structure of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid, C12H14O4 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ …
Number of citations: 1 www.degruyter.com
L Yuan, XY Yuan, ZY Li - Zeitschrift für Kristallographie-New Crystal …, 2018 - degruyter.com
C 10 H 12 O 5 , monoclinic, P2 1 /c (no. 14), a = 5.6706(16) Å, b = 32.091(9) Å, c = 6.5636(14) Å, β = 123.733(17), V = 993.3(5) Å 3 , Z = 4, R gt (F) = 0.0359, wR ref (F 2 ) = 0.0893, T = …
Number of citations: 1 www.degruyter.com
KT Jean-d'Amour, H Al-Mughaid, TB Grindley - Tetrahedron, 2010 - Elsevier
Six dendrimer and dendron cores terminated by hydroxyl groups that are neither phenolic nor cleavable by hydrogenolysis have been prepared in a consistent one-pot manner from …
Number of citations: 22 www.sciencedirect.com
A Dikhtiarenko, AI Olivos Suarez… - … New Crystal Structures, 2016 - degruyter.com
C 14 H 16 N 2 O 6 , triclinic, P1̅ (no. 2), a = 10.0254(5) Å, b = 11.2726(6) Å, c = 13.4494(7) Å, α = 111.535(2), β = 92.068(2), γ = 102.644(2), V = 1368.16(13) Å 3 , Z = 4, R gt (F) = 0.047…
Number of citations: 3 www.degruyter.com
OO Kareem, SP Daymon, CB Keller, B Chen… - …, 2020 - ACS Publications
Because of the growing interest in bis-MPA dendrimers and hyperbranched polymers, a linear, polyester equivalent is of great importance in understanding how this commercially …
Number of citations: 1 pubs.acs.org
W Hai-Xia, Z Hai-Yan, X Ling-Yun - Zeitschrift für Kristallographie …, 2016 - degruyter.com
The complex: C 19 H 18 CdN 2 O 5 , Triclinic, P-1, a = 9.6654(11) Å, b = 10.5458(12) Å, c = 10.7081(12) Å, α = 108.5220(10), β = 92.0640(10), γ = 111.4760(10), V = 948.62(19) Å 3 , R …
Number of citations: 1 www.degruyter.com
MS Tsosane, HG Visser, A Brink - Zeitschrift für Kristallographie-New …, 2016 - degruyter.com
C 20 H 15 N 3 O·H 2 O, triclinic, P1̅ (No. 2), a = 7.066(3) Å, b = 9.996(4) Å, c = 12.873(5) Å, α = 86.007(14), β = 74.861(14), γ = 69.596(13), V = 822.4(6) Å 3 , Z = 2, R gt (F) = 0.0424, …
Number of citations: 2 www.degruyter.com
WJ Xu, DQ Qi, JZ You, XJ Wang, YP Zhang… - … New Crystal Structures, 2016 - degruyter.com
C 25 H 23 N 5 O 4 , triclinic, P1̅ (no. 2), a = 8.157(2) Å, b = 9.262(2) Å, c = 15.465(4) Å, α = 87.887(4), β = 89.803(4), γ = 72.727(4), V = 1114.9(5) Å 3 , Z = 2, R gt (F) = 0.0755, wR ret (F …
Number of citations: 1 www.degruyter.com
X Li-Hua, N Zhong-Hai - Zeitschrift für Kristallographie-New Crystal …, 2016 - degruyter.com
C 44 H 34 S 2 , triclinic, P1̅ (no.2), a = 9.638(5) Å, b = 9.851(5) Å, c = 11.615(6) Å, α = 69.149(7), β = 67.313(6), γ = 61.805(6), V = 876.0(8) Å 3 , Z = 1, R gt (F) = 0.0529, wR ref (F 2 ) = …
Number of citations: 4 www.degruyter.com
XG Du, CW Wang - Zeitschrift für Kristallographie-New Crystal …, 2016 - degruyter.com
C 13 H 9 NO 5 , triclinic, P1̅, a = 7.6228(12) Å, b = 10.5401(16) Å, c = 14.669(2) Å, α = 94.801(2), β = 91.188(2), γ = 105.664(2), Z = 4, Dc = 1.524 g/cm 3 , Formula weight = 259.21, F(…
Number of citations: 1 www.degruyter.com

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